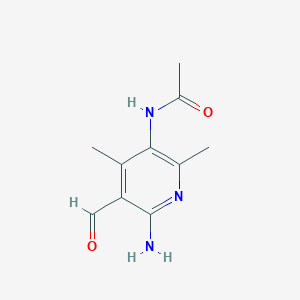

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-

Descripción

This compound is an acetamide derivative featuring a substituted pyridine core. Its structure includes a 3-pyridinyl ring substituted with amino (NH₂), formyl (CHO), and methyl (CH₃) groups at positions 6, 5, 2, and 4, respectively. The amino group may facilitate hydrogen bonding, the formyl group could act as an electrophilic site, and the methyl groups contribute to steric and hydrophobic effects.

Propiedades

Número CAS |

51076-36-9 |

|---|---|

Fórmula molecular |

C10H13N3O2 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

N-(6-amino-5-formyl-2,4-dimethylpyridin-3-yl)acetamide |

InChI |

InChI=1S/C10H13N3O2/c1-5-8(4-14)10(11)12-6(2)9(5)13-7(3)15/h4H,1-3H3,(H2,11,12)(H,13,15) |

Clave InChI |

FPLRKRWYPLCOFC-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=NC(=C1NC(=O)C)C)N)C=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of catalysts to enhance reaction rates and yields. The specific industrial methods can vary depending on the desired purity and application of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Aplicaciones Científicas De Investigación

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- has several scientific research applications:

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related acetamide derivatives, focusing on substituent effects, heterocyclic systems, and reported bioactivities.

Pyridine-Based Acetamides

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (): This compound contains a pyridazinone ring fused with an acetamide group. Unlike the target compound’s pyridine core, pyridazinone introduces additional nitrogen atoms and a ketone group, enhancing hydrogen-bonding capacity. The bromophenyl and methoxybenzyl substituents confer mixed FPR1/FPR2 agonist activity, whereas the target compound’s amino and formyl groups may favor interactions with polar residues in binding pockets .

- 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (): A pyridine-containing acetamide with a cyano (CN) substituent. The cyano group’s strong electron-withdrawing effect increases electrophilicity, which may enhance covalent interactions with nucleophilic protein residues. In contrast, the target compound’s formyl group offers a less polarized but still reactive site. Both compounds interact with HIS163 in SARS-CoV-2 protease, but the target’s amino group could form additional hydrogen bonds .

Benzothiazole-Linked Acetamides

- N-[6-(6-Chloro-5-((4-fluorophenyl)sulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl]acetamide ():

- This compound replaces the pyridine ring with a benzothiazole system, introducing sulfur for enhanced π-stacking and metal coordination. The sulfonamido group increases acidity and solubility compared to the target’s formyl group. Such structural differences may shift activity toward kinase or protease inhibition, as seen in similar benzothiazole derivatives .

Pyrrole and Pyran Derivatives

- N-[4-(2-Formyl-5-hydroxymethylpyrrol-1-yl)-butyl]-acetamide (): A pyrrole-based acetamide with formyl and hydroxymethyl groups. The pyrrole’s aromaticity and lone pair on nitrogen differ from pyridine’s basicity.

- Acetamide, N-(3-amino-6-methyl-2-oxo-2H-pyran-5-yl)- (): Features a pyran (oxygen-containing) ring instead of pyridine. The 2-oxo group introduces a lactam-like structure, enhancing hydrogen-bonding capacity. The absence of a formyl group reduces electrophilicity, possibly limiting covalent interactions compared to the target compound .

Data Table: Structural and Functional Comparisons

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., formyl, cyano) enhance electrophilicity and binding to catalytic residues (e.g., HIS163 in SARS-CoV-2 protease) . Methyl groups improve lipophilicity, aiding membrane penetration .

- Heterocycle Impact: Pyridine/pyridazinone cores favor aromatic stacking, while benzothiazole/pyrrole systems enable diverse interactions (e.g., sulfur-mediated coordination) .

- Bioactivity Trends : Pyridine-based acetamides show promise in antiviral and anti-inflammatory applications, whereas benzothiazole derivatives are explored in oncology .

Actividad Biológica

Acetamide, N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)- (commonly referred to as compound 51076-36-9) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H13N3O2

- Molar Mass : 207.23 g/mol

- CAS Number : 51076-36-9

Research indicates that N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-acetamide may exhibit various biological activities, particularly in inhibiting the Wnt signaling pathway, which is crucial in cancer progression. The compound's structural features contribute to its interaction with specific biological targets.

1. Inhibition of Wnt Signaling Pathway

The compound has been identified as an inhibitor of the Wnt signaling pathway, which plays a significant role in cell proliferation and differentiation. Inhibition of this pathway can lead to reduced tumor growth in various cancer types.

2. Antimicrobial Activity

Some studies have shown that acetamide derivatives exhibit moderate antimicrobial activity against gram-positive bacteria. For instance, certain analogues containing methoxy groups and piperazine moieties demonstrated improved efficacy compared to standard acetamides .

3. Urease Inhibition

Recent findings suggest that compounds similar to N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-acetamide can inhibit urease activity, with IC50 values indicating significant potency against this enzyme .

Structure–Activity Relationship (SAR)

The biological activity of N-(6-amino-5-formyl-2,4-dimethyl-3-pyridinyl)-acetamide is influenced by its structural components. The presence of amino and formyl groups on the pyridine ring enhances its interaction with biological targets. Table 1 summarizes the SAR findings related to this compound.

| Compound Structure | Biological Activity | IC50 Value (µM) |

|---|---|---|

| N-(6-amino) | Urease Inhibitor | 22.61 |

| N-(5-formyl) | Wnt Pathway Inhibitor | Not specified |

| N-(2-methoxy) | Antimicrobial | Moderate |

Case Studies

Several studies have investigated the biological effects of acetamide derivatives:

- Cancer Cell Studies : In vitro studies demonstrated that derivatives of acetamide inhibited the proliferation of various cancer cell lines by disrupting the Wnt signaling pathway .

- Antimicrobial Testing : A series of acetamide analogues were tested against multiple bacterial strains, revealing that those with additional functional groups showed enhanced activity compared to simpler structures .

- Urease Inhibition Studies : A recent study reported that specific acetamide derivatives effectively inhibited urease with promising IC50 values, suggesting potential applications in treating conditions like urinary tract infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.